molecular formula C8H7N3O2 B12947896 6-amino-7-hydroxyquinazolin-4(3H)-one

6-amino-7-hydroxyquinazolin-4(3H)-one

Cat. No.: B12947896
M. Wt: 177.16 g/mol
InChI Key: AEKHMWHEDFXEPV-UHFFFAOYSA-N
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Description

6-amino-7-hydroxyquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-7-hydroxyquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of anthranilic acid derivatives with formamide or formic acid under heating conditions. The reaction may require catalysts or specific solvents to achieve optimal yields.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar routes as in laboratory settings but optimized for efficiency and cost-effectiveness. This may include continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-amino-7-hydroxyquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to quinazolinone derivatives.

    Reduction: Formation of dihydroquinazolinones.

    Substitution: Introduction of different substituents at the amino or hydroxyl positions.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of halogenating agents or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-amino-7-hydroxyquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinazolin-4(3H)-one: The parent compound with similar structural features.

    6-aminoquinazolin-4(3H)-one: Lacks the hydroxyl group at the 7-position.

    7-hydroxyquinazolin-4(3H)-one: Lacks the amino group at the 6-position.

Uniqueness

6-amino-7-hydroxyquinazolin-4(3H)-one is unique due to the presence of both amino and hydroxyl groups, which can enhance its biological activity and provide additional sites for chemical modification. This dual functionality makes it a versatile compound for various applications.

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

6-amino-7-hydroxy-3H-quinazolin-4-one

InChI

InChI=1S/C8H7N3O2/c9-5-1-4-6(2-7(5)12)10-3-11-8(4)13/h1-3,12H,9H2,(H,10,11,13)

InChI Key

AEKHMWHEDFXEPV-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1N)O)N=CNC2=O

Origin of Product

United States

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